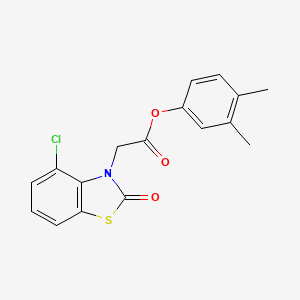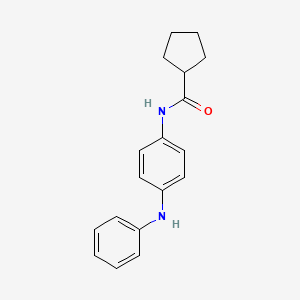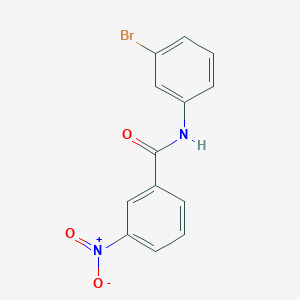
3-(4-fluorobenzoyl)-7-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorobenzoyl)-7-methyl-4H-chromen-4-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of flavones and is known for its unique properties, including its ability to inhibit certain enzymes and modulate various biological pathways. In
Wissenschaftliche Forschungsanwendungen
3-(4-fluorobenzoyl)-7-methyl-4H-chromen-4-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment, where this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Wirkmechanismus
The mechanism of action of 3-(4-fluorobenzoyl)-7-methyl-4H-chromen-4-one involves the inhibition of certain enzymes, including topoisomerases and histone deacetylases. These enzymes play a critical role in DNA replication and gene expression, and their inhibition can lead to the inhibition of cancer cell growth and the modulation of various biological pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of various biological pathways. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-fluorobenzoyl)-7-methyl-4H-chromen-4-one in lab experiments is its high purity and yield, which makes it suitable for various research applications. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
Despite the significant progress made in understanding the potential applications of 3-(4-fluorobenzoyl)-7-methyl-4H-chromen-4-one, there are still several areas of research that need to be explored. Some of the future directions for research include the development of more efficient synthesis methods, the identification of new biological targets for this compound, and the exploration of its potential applications in other areas, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in scientific research, particularly in the field of cancer treatment. Its unique properties, including its ability to inhibit certain enzymes and modulate various biological pathways, make it a potential candidate for the development of new treatments for various diseases. However, further research is needed to fully understand its mechanism of action and explore its potential applications in other areas of research.
Synthesemethoden
The synthesis of 3-(4-fluorobenzoyl)-7-methyl-4H-chromen-4-one involves several steps, including the condensation of 4-fluorobenzoyl chloride with 7-methylchromone in the presence of a base, followed by the addition of an acid catalyst to form the final product. This method has been optimized to yield high purity and yield of the compound, making it suitable for various research applications.
Eigenschaften
IUPAC Name |
3-(4-fluorobenzoyl)-7-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO3/c1-10-2-7-13-15(8-10)21-9-14(17(13)20)16(19)11-3-5-12(18)6-4-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJSFAHAQIXROH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one](/img/structure/B5723213.png)

![N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5723232.png)

![4-{[(2-methoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723245.png)




![5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5723273.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5723280.png)

![(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5723294.png)
![methyl 4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)benzoate](/img/structure/B5723303.png)